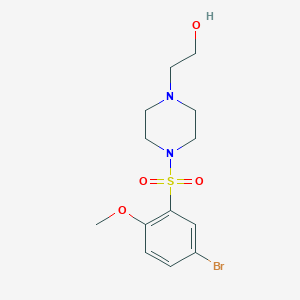

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNHDEIVYMHFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylene Oxide Ring-Opening

Ethylene oxide reacts with amines under basic conditions to form ethanol derivatives. This method is preferred for its high atom economy and mild conditions:

-

Procedure :

-

Workup :

Key Data :

Alkylation with 2-Bromoethanol

Alternatively, 2-bromoethanol can serve as the alkylating agent, though this requires stronger bases and elevated temperatures:

-

Procedure :

-

Purification :

Challenges :

-

Regioselectivity : Competing N-alkylation and O-alkylation may occur, necessitating careful stoichiometry.

-

Byproducts : Excess 2-bromoethanol can lead to di-alkylated products.

Key Data :

Purification and Characterization

Final purification is critical to achieving pharmaceutical-grade purity. The methods below are adapted from patent CN111099975A and Indian Journal of Pharmaceutical Sciences:

-

Recrystallization :

-

Column Chromatography :

Analytical Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 121–123°C (analogous compounds) | |

| HPLC Purity | ≥99.8% | |

| NMR | δ 7.8 (s, 1H, ArH), 3.9 (s, 3H, OCH3), 3.7 (t, 2H, CH2OH) |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Ethylene Oxide | High atom economy, mild conditions | Requires gas handling | 75–80% |

| 2-Bromoethanol | Readily available reagents | Risk of di-alkylation | 70–75% |

Industrial-Scale Considerations

Patent CN111099975A highlights strategies for scalable synthesis, such as:

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine moiety can interact with various receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Sulfonyl Group

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS: 16017-63-3)

- Structure : Phenyl group instead of 5-bromo-2-methoxyphenyl.

- Properties : Molecular weight = 270.35 g/mol, density = 1.281 g/cm³, boiling point = 443.6°C .

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol

- Structure : 4-Chlorophenyl substituent.

- Properties : Molecular weight = 304.79 g/mol (calculated).

- Safety Data : Classified under GHS revision 8 with specific handling precautions due to halogenated components .

- Comparison : Chlorine’s lower atomic radius and electronegativity compared to bromine may result in weaker hydrophobic interactions in biological systems.

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

- Structure : 4-Bromophenyl substituent.

- Properties: Molecular formula = C₁₇H₂₆BNO₅S (from a related compound in ).

- Comparison : The para-bromo substitution lacks the ortho-methoxy group, altering electronic distribution and steric accessibility compared to the target compound’s 5-bromo-2-methoxy arrangement .

Functional Group Modifications

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone

- Structure: Ethanone (ketone) instead of ethanol; phenoxy group.

- Properties : Increased lipophilicity due to the ketone and fluorophenyl groups.

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Structure : Fluorobenzoyl and hydroxyphenyl substituents; trifluoroacetate salt.

- Synthesis : Requires multi-step reactions involving TFA and column chromatography .

- Comparison: The trifluoroacetate counterion enhances solubility in polar solvents, whereas the target compound’s ethanol group offers similar benefits without ionic character.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | 403.26 (calculated) | 5-Bromo-2-methoxyphenyl | Sulfonyl, Ethanol |

| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | 270.35 | Phenyl | Sulfonyl, Ethanol |

| 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol | 304.79 (calculated) | 4-Chlorophenyl | Sulfonyl, Ethanol |

| 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone | 496.28 (calculated) | 4-Bromophenoxy, 4-Fluorophenyl | Sulfonyl, Ethanone |

Research Findings and Trends

- Solubility: Ethanol-containing derivatives generally exhibit better aqueous solubility than ketone or aryloxy analogs, as seen in vs. 11 .

Biological Activity

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, a compound with a unique structure featuring a piperazine moiety and a sulfonyl group, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is C13H19BrN2O3S, with a molecular weight of 363.27 g/mol. The compound is characterized by the presence of a brominated methoxyphenyl group attached to a piperazine ring via a sulfonyl linkage.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base, followed by subsequent reduction to yield the final ethanol derivative. Various methods have been reported for synthesizing related piperazine derivatives, often yielding compounds with significant biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol demonstrate moderate to good antibacterial activity against various bacterial strains. For instance, a study reported that several synthesized piperazine derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

Anticancer Activity

Preliminary studies have also explored the anticancer potential of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation at certain concentrations . The mechanism of action is believed to involve modulation of signaling pathways associated with cell survival and apoptosis.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| HeLa | 30.50 ± 4.20 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study conducted on antibiotic-resistant bacterial strains found that specific piperazine derivatives showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

- Clinical Trials for Cancer Treatment : Early-phase clinical trials involving compounds structurally similar to 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol have reported promising results in terms of tumor size reduction and improved patient survival rates .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride derivative with a piperazine-ethanol intermediate. For example, sulfonylation of 5-bromo-2-methoxyphenylsulfonyl chloride with 2-(piperazin-1-yl)ethanol under basic conditions (e.g., KOH or TEA) in ethanol or DCM at reflux (70–80°C) for 5–12 hours . Monitoring via TLC (e.g., ethyl acetate/hexane 1:1) and purification by silica gel chromatography (eluent: EtOAc/petroleum ether) are standard. Yield optimization may require adjusting stoichiometry, temperature, or solvent polarity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : To verify sulfonyl-piperazine linkage (e.g., piperazine protons at δ 2.5–3.5 ppm, sulfonyl group absence of proton signals) .

- IR Spectroscopy : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ethanol O-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) matching the molecular formula (C₁₃H₁₈BrN₂O₄S; exact mass ~403.0) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound may cause severe eye irritation (GHS Category 2A). Required precautions include:

- PPE : Gloves (nitrile), goggles, and lab coats .

- First Aid : Immediate eye rinsing with water for 15 minutes; avoid mouth-to-mouth resuscitation if inhaled .

- Storage : Inert atmosphere, desiccated, at 2–8°C .

Advanced Questions

Q. How can computational modeling guide the design of derivatives targeting sulfonyl-piperazine receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against receptors like BCL-2 or kinase domains can predict binding affinities. Focus on:

- Sulfonyl Group : Hydrogen bonding with catalytic residues (e.g., Lys/Arg).

- Bromo-Methoxy Motif : Hydrophobic interactions in pocket sub-sites .

- Piperazine-Ethanol Tail : Flexibility for solvent-exposed regions. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Dose-Response Curves : IC50 determinations across multiple replicates.

- Off-Target Screening : Use panels like Eurofins CEREP to rule out non-specific effects.

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays .

Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) design for degrading oncoproteins?

- Methodological Answer : The piperazine-sulfonyl core can serve as a linker between an E3 ligase recruiter (e.g., VHL or CRBN ligand) and a target protein binder (e.g., BCL-2 inhibitor). Key steps:

- Conjugation : Amide or click chemistry (e.g., HATU/TEA in DMF) to attach warheads .

- Validation : Western blotting for target degradation (e.g., BCL-XL in HeLa cells) and rescue experiments with proteasome inhibitors (MG-132) .

Q. What crystallographic techniques elucidate the compound’s binding mode with therapeutic targets?

- Methodological Answer : Co-crystallization with proteins (e.g., FAD-dependent oxidoreductases) involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.